3-Cyclohexyl-3-methylaminomethyloxetane
Description
3-Cyclohexyl-3-methylaminomethyloxetane is an oxetane derivative featuring a strained four-membered oxetane ring substituted with a cyclohexyl group and a methylaminomethyl moiety. Oxetanes are valued for their ring strain, which enhances reactivity in polymerization and pharmaceutical synthesis .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(3-cyclohexyloxetan-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H21NO/c1-12-7-11(8-13-9-11)10-5-3-2-4-6-10/h10,12H,2-9H2,1H3 |
InChI Key |
AHRXGYCFTIZWPO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(COC1)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxetane Derivatives
Structural and Functional Group Analysis
Key oxetane analogs include:
- 3-Azidomethyl-3-methyloxetane (AMMO) : Contains azido groups, enabling high energy density for propellants .
- 3-Nitratomethyl-3-methyloxetane (NIMMO) : Nitrate ester groups make it suitable as an energetic plasticizer .
- 3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane: Bulky benzyl groups reduce ring strain, favoring stability in lab settings .
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Lipophilicity: The cyclohexyl group in this compound likely increases logP compared to AMMO and NIMMO, which possess polar azido/nitrate groups. This enhances bioavailability in pharmaceutical contexts.
- Thermal Stability: Amino groups (e.g., methylaminomethyl) generally improve thermal stability over nitro/azido analogs, reducing decomposition risks .
- Solubility : Cyclohexyl substitution may lower solubility in polar solvents (e.g., water) compared to smaller substituents like methyl.
Research Findings and Trends
- Synthetic Versatility: Oxetanes with amino groups are increasingly used in medicinal chemistry to modulate drug solubility and metabolic stability.
- Energetic vs. Non-Energetic Trade-offs: Substituents dictate application niches; polar groups (azido/nitro) favor energy release, while hydrophobic groups (cyclohexyl) enhance drug-like properties .
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